Tris(4-cyanophenyl)methanol
Overview
Description
Tris(4-cyanophenyl)methanol is an organic compound with the molecular formula C22H13N3O and a molecular weight of 33536This compound is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(4-cyanophenyl)methanol typically involves a two-stage reaction. In the first stage, 4-bromobenzenecarbonitrile reacts with n-butyllithium in tetrahydrofuran and hexane at -78°C under an inert atmosphere. In the second stage, the intermediate product reacts with 4-cyanobenzoic acid methyl ester in tetrahydrofuran and hexane at room temperature, again under an inert atmosphere .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Tris(4-cyanophenyl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol or amine derivative.
Substitution: The major product depends on the substituent introduced, such as a halogenated derivative.
Scientific Research Applications
Tris(4-cyanophenyl)methanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of protein interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of Tris(4-cyanophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. For instance, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways .
Comparison with Similar Compounds
- Tris(4-methoxyphenyl)methanol
- Tris(4-fluorophenyl)methanol
- Tris(4-chlorophenyl)methanol
Comparison: Tris(4-cyanophenyl)methanol is unique due to the presence of the cyano group, which imparts distinct electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents. For example, the cyano group can enhance the compound’s ability to participate in nucleophilic substitution reactions, making it a valuable reagent in organic synthesis .
Biological Activity
Tris(4-cyanophenyl)methanol is an organic compound known for its potential biological activities. This article reviews the existing literature on its biological effects, focusing on its mechanisms of action, cytotoxicity, and implications in various fields such as cancer research and developmental biology.
Chemical Structure and Properties
This compound, with the molecular formula , features three 4-cyanophenyl groups attached to a central carbon atom. The presence of the cyano group (-CN) enhances its electron-withdrawing capacity, influencing its biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its cytotoxic effects against various cancer cell lines. The compound exhibits significant potential as an anticancer agent, with studies indicating its ability to induce apoptosis in malignant cells.
Cytotoxicity Studies
-
In Vitro Antitumor Activity :
- This compound has shown promising results against breast cancer cell lines. In a study, it exhibited an IC50 value ranging from 1.52 to 9.60 μM, indicating strong potency compared to standard chemotherapeutic agents like Taxol (IC50 = 7.80 μM) .
- Further investigations revealed that the compound also demonstrated activity against colon and liver cancer cell lines, with IC50 values between 2.01 and 8.23 μM .
- Mechanism of Action :
Case Study 1: Breast Cancer Cell Lines
In a controlled study examining the effects of this compound on MCF-7 breast cancer cells, researchers found that treatment led to a dose-dependent increase in apoptosis markers. The study reported that at concentrations above 5 μM, there was a notable increase in caspase-3 activity, a key indicator of apoptosis .
Case Study 2: Developmental Toxicity
Research involving zebrafish embryos indicated that exposure to this compound resulted in significant morphological changes and developmental delays. Specifically, pancreas area measurements showed reductions of approximately 20% in treated embryos compared to controls . Transcriptomic analyses revealed downregulation of critical developmental pathways, suggesting potential teratogenic effects .
Data Tables
Cell Line | IC50 (μM) | Comparison Drug IC50 (μM) |
---|---|---|
MCF-7 (Breast Cancer) | 1.52 - 9.60 | Taxol: 7.80 |
HCT116 (Colon Cancer) | 2.01 - 5.27 | Taxol: 7.96 |
HepG2 (Liver Cancer) | 2.36 - 8.23 | Taxol: 4.44 |
Properties
IUPAC Name |
4-[bis(4-cyanophenyl)-hydroxymethyl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13N3O/c23-13-16-1-7-19(8-2-16)22(26,20-9-3-17(14-24)4-10-20)21-11-5-18(15-25)6-12-21/h1-12,26H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPKKUWZSWVEMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)(C3=CC=C(C=C3)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Tris(4-cyanophenyl)methanol's structure in forming coordination networks with silver(I) salts?
A1: this compound (5) possesses three nitrile groups capable of coordinating with metal ions. In the cited research [], it forms a coordination network with silver(I) triflate ([Ag·5·CF3SO3]·2C6H6). The crystal structure reveals that the silver(I) ion interacts with the nitrile groups of this compound, creating a network structure. The researchers highlight the influence of ligand symmetry and molecular dipole moments on the resulting solid-state structures of these coordination networks.
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